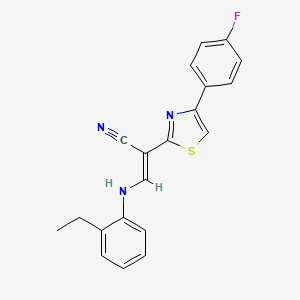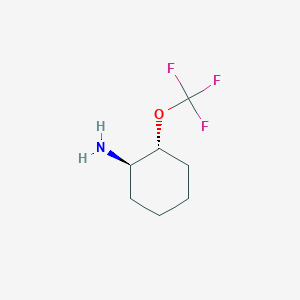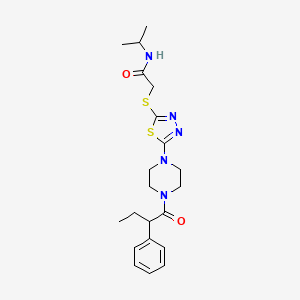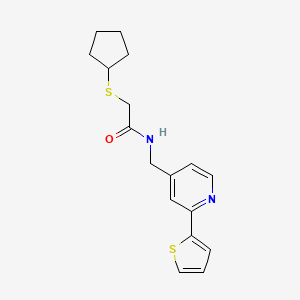![molecular formula C17H20FNO2S B3006000 3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2176202-07-4](/img/structure/B3006000.png)
3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H20FNO2S and its molecular weight is 321.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Synthesis Methods : The compound's analog, 8-methyl-3,8-diazabicyclo[3.2.1]octane (3-azatropane), is efficiently synthesized from pyroglutamic acid, showcasing a methodology involving amide activation, reduction, and cyclization of a nitroenamine intermediate. This process has been explored for synthesizing several 3-substituted analogues, indicating potential methods for the synthesis of related compounds (Singh et al., 2007).
Structural and Conformational Analysis : Structural and conformational studies of esters derived from similar compounds like 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol have been conducted using NMR spectroscopy and X-ray diffraction. This type of research provides insights into the preferred conformation of such compounds in solution, which is critical for understanding their chemical properties and potential applications (Izquierdo et al., 1991).
Cyclisation Techniques : Advanced cyclisation techniques using α-acylamino radicals have been developed for synthesizing the 8-azabicyclo[3.2.1]octane system. Such methodologies provide a foundation for the synthesis of more complex derivatives, potentially including 3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane (Sato et al., 1995).
Application in Synthesis of Biological Compounds
Tropane Alkaloids Synthesis : The 8-azabicyclo[3.2.1]octane scaffold, a core structure in the family of tropane alkaloids, is central to various biological activities. Research has focused on the stereoselective construction of this scaffold, providing a pathway for synthesizing related compounds, including potential derivatives of this compound (Rodríguez et al., 2021).
Synthesis of Dopamine Transporter Selective Compounds : Studies have been conducted on synthesizing compounds that selectively target the dopamine transporter, utilizing derivatives of the 8-azabicyclo[3.2.1]octane scaffold. This research could be relevant for understanding how derivatives of this compound might interact with biological systems (Zhang et al., 2006).
Bridged Bicyclic Analogues in Antibacterials : The synthesis of quinolone and naphthyridine antibacterial agents featuring bicyclic 2,5-diazabicycloalkanes as the C7-heterocycle, closely related to the 8-azabicyclo[3.2.1]octane system, indicates potential applications in antibacterial drug development. Understanding these analogues can offer insights into the application of this compound in medicinal chemistry (Kiely et al., 1991).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-cyclopropylidene-8-(4-fluoro-2-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2S/c1-11-8-14(18)4-7-17(11)22(20,21)19-15-5-6-16(19)10-13(9-15)12-2-3-12/h4,7-8,15-16H,2-3,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZREJDDIRCAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(=C4CC4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B3005920.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)

![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)

![Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate](/img/structure/B3005931.png)


![(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B3005935.png)

![N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3005938.png)

